Computed Lipophilicity (XLogP3) Comparison: 3-Bromo vs. 5-Bromo vs. Des-Bromo Analog
The target compound exhibits a computed XLogP3 of 2.3 [1]. The non-brominated analog, N1-ethylbenzene-1,2-diamine (CAS 23838-73-5), has a computed XLogP of 1.6 , a difference of -0.7 log units, indicating significantly higher hydrophilicity. The 5-bromo isomer (CAS 1162695-95-5) would be predicted to have a similar XLogP3 to the target compound, as logP calculations are primarily additive; however, the electronic distribution affecting hydrogen bonding may differ. No experimental logP or logD data were found for any compound in this series.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | N1-Ethylbenzene-1,2-diamine (des-bromo analog): XLogP = 1.6 |
| Quantified Difference | ΔXLogP = +0.7 (target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; Chem960 for comparator |
Why This Matters
A 0.7 log unit increase in lipophilicity significantly affects passive membrane permeability and off-target binding promiscuity, making the brominated compound preferable for intracellular target engagement studies where higher logP is required.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 124159671, 3-bromo-N1-ethylbenzene-1,2-diamine. View Source
